molecular formula C6H4F3LiN2O2 B2354637 Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate CAS No. 2174008-16-1

Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate

Cat. No.: B2354637
CAS No.: 2174008-16-1
M. Wt: 200.05
InChI Key: LLNCOHWLNWPNQD-UHFFFAOYSA-M
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Description

Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate: is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group can improve the compound’s interaction with biological targets, making it a candidate for drug development .

Medicine: In medicine, the compound is explored for its therapeutic potential. The trifluoromethyl group can enhance the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new pesticides and advanced materials .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate
  • Lithium(1+) ion 1-methyl-5-(difluoromethyl)-1h-imidazole-2-carboxylate
  • Lithium(1+) ion 1-methyl-5-(fluoromethyl)-1h-imidazole-2-carboxylate

Comparison: Compared to similar compounds, this compound is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s stability, bioavailability, and reactivity, making it more effective in various applications .

Properties

IUPAC Name

lithium;1-methyl-5-(trifluoromethyl)imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2.Li/c1-11-3(6(7,8)9)2-10-4(11)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNCOHWLNWPNQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C(=CN=C1C(=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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